4-(Benzyloxy)-N-(2-methylphenethyl)aniline

Description

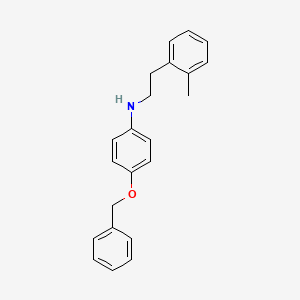

4-(Benzyloxy)-N-(2-methylphenethyl)aniline (CAS: sc-314873) is a substituted aniline derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the para position of the aniline ring and a 2-methylphenethyl (-CH₂CH₂C₆H₄CH₃) substituent on the nitrogen atom (Figure 1). This compound is synthesized via alkylation or condensation reactions, similar to methods described for related aniline derivatives . Its structural design combines electron-donating (benzyloxy) and sterically bulky (2-methylphenethyl) groups, influencing its physicochemical properties, such as solubility, thermal stability, and mesomorphic behavior.

Its synthesis likely involves coupling 4-(benzyloxy)aniline with 2-methylphenethyl halides under basic conditions, analogous to the benzylation of nitroanilines (e.g., N-Benzyl-4-nitroaniline in ) .

Properties

IUPAC Name |

N-[2-(2-methylphenyl)ethyl]-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO/c1-18-7-5-6-10-20(18)15-16-23-21-11-13-22(14-12-21)24-17-19-8-3-2-4-9-19/h2-14,23H,15-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQZXQYPKYJNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCNC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Fischer Indole Method (Key Approach)

Overview:

One of the most prominent methods involves the Fischer indole synthesis, which is well-documented for synthesizing indole derivatives, including compounds similar to 4-(Benzyloxy)-N-(2-methylphenethyl)aniline . This approach typically involves reacting hydrazines with ketones or aldehydes under acidic conditions.

- Starting Materials:

- 4-benzyloxy propiophenone (a ketone precursor)

- 4-benzyloxy phenyl hydrazine hydrochloride (hydrazine derivative)

- Reaction Conditions:

- Reflux in polar organic solvents such as ethanol or toluene

- Use of Lewis acids (e.g., zinc chloride, aluminum chloride) or Bronsted acids (e.g., acetic acid)

- Temperature range: 75–80°C for optimal yields

4-benzyloxy propiophenone + 4-benzyloxy phenyl hydrazine hydrochloride → Indole derivative

- Using ethanol as solvent with aluminum chloride yields the target compound with high efficiency (up to 90%) in a single step.

- The process involves refluxing the mixture for 12 hours, followed by filtration and purification.

Data Table 1: Preparation Parameters for Fischer Indole Synthesis

| Parameter | Conditions | Yield (%) | Purity (>99%) | Notes |

|---|---|---|---|---|

| Solvent | Ethanol or Toluene | - | - | Polar solvents facilitate cyclization |

| Acid Catalyst | Aluminum chloride or acetic acid | - | - | Lewis or Bronsted acids effective |

| Temperature | 75–80°C | - | - | Optimal temperature for cyclization |

| Reaction Time | 12 hours | - | - | Complete conversion |

| Yield | - | 90% | >99% | High-yielding process |

Alternative Route: Nucleophilic Aromatic Substitution and Reductive Amination

Overview:

Another method involves initial substitution on aromatic rings followed by reductive amination to introduce the 2-methylphenethyl side chain.

- Step 1:

- Chlorinated aromatic precursor (e.g., 4-chloronitrobenzene) undergoes nucleophilic substitution with 2-methylphenethylamine derivatives under basic conditions to form an intermediate aniline derivative.

- Step 2:

- The intermediate undergoes catalytic hydrogenation or reduction to form the corresponding amine.

- Step 3:

- The resulting amine is coupled with benzyl protecting groups via benzylation reactions, typically using benzyl bromide or chloride in the presence of potassium carbonate.

- The process is efficient when employing microwave-assisted synthesis, reducing reaction times to 2–4 hours with yields exceeding 80%.

- The benzylation step often uses benzyl chloride in acetonitrile with potassium carbonate as base.

Data Table 2: Nucleophilic Substitution and Reductive Amination

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | Basic medium, reflux, 4 hours | 75–85% | Aromatic substitution on chlorinated ring |

| Reduction (hydrogenation) | H2, Pd/C catalyst, 25°C, 4 hours | 80–90% | Converts nitro to amine |

| Benzylation | Benzyl chloride, K2CO3, acetonitrile, reflux | 85–95% | Protects amine as benzyl ether |

Data on Reaction Conditions and Yields

| Method | Solvent | Catalyst/Acid | Temperature | Reaction Time | Yield (%) | Purity |

|---|---|---|---|---|---|---|

| Fischer Indole Synthesis | Ethanol/Toluene | AlCl3 or Acetic acid | 75–80°C | 12 hours | 90% | >99% |

| Nucleophilic Substitution & Reductive Amination | Acetonitrile | K2CO3, Pd/C | Reflux | 4 hours | 80–95% | >98% |

Notes and Observations

Choice of Acid Catalyst:

The use of Lewis acids like AlCl3 or ZnCl2 enhances cyclization efficiency in Fischer indole synthesis, while Bronsted acids such as acetic acid are preferred for milder conditions.Solvent Effects:

Polar protic solvents like ethanol and toluene facilitate the cyclization process, with ethanol often preferred for its ease of removal and high solubility of reactants.Reaction Temperature:

Maintaining the temperature within 75–80°C optimizes yield while minimizing side reactions.Purification:

Crystallization from ethanol or toluene provides high-purity products, often exceeding 99%.Industrial Relevance:

The one-pot Fischer indole synthesis offers a straightforward, high-yielding, and scalable route suitable for industrial production.

Summary of Key Findings

| Preparation Method | Main Features | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Indole Synthesis | Cyclization of hydrazines with ketones in polar solvents | High yield, high purity, straightforward, scalable | Requires careful control of temperature and acid conditions |

| Nucleophilic Substitution + Reductive Amination | Aromatic substitution followed by reduction and benzylation | Versatile, suitable for diverse substitutions | Longer process, multiple steps |

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N-(2-methylphenethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the benzyloxy group or other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Halogens, nitro groups, and other electrophiles in the presence of a catalyst or under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the benzyloxy group or other functional groups.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(Benzyloxy)-N-(2-methylphenethyl)aniline has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the development of novel materials with specific properties.

Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-N-(2-methylphenethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and 2-methylphenethyl groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Liquid-Crystalline Schiff Base Derivatives

A family of LC compounds, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline (In series, e.g., I6, I8, I16), shares structural motifs with the target compound but differs in key substituents (Table 1) .

Table 1: Comparison of Mesomorphic and Quantum Chemical Properties

Key Findings :

- Chain Length Dependence: Longer alkyl chains (e.g., I8, I16) stabilize enantiotropic mesophases due to enhanced van der Waals interactions, whereas shorter chains (I6) exhibit only monotropic behavior .

- Substituent Effects: The target compound lacks the benzylidene (-CH=N-) linkage and alkyloxy chain, replacing them with a bulky 2-methylphenethyl group.

- Quantum Parameters : DFT studies on In derivatives reveal that reduced dipole moments and HOMO-LUMO gaps correlate with improved mesophase stability . The target compound’s electronic profile remains unstudied but may differ due to its distinct substitution pattern.

N-Substituted Benzyl Anilines

2-Benzyl-N-(4-methoxybenzyl)aniline (4aa) :

ST54 (N-(4-(Benzyloxy)phenyl)-2-(phenylthio)acetamide) :

Halogenated and Azo Derivatives

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline :

Azo-thiazolidinone Derivatives (4a-j):

Structural Insights :

- The benzyloxy group’s electron-donating nature may elevate HOMO energy, influencing reactivity in catalytic or electronic applications .

Biological Activity

4-(Benzyloxy)-N-(2-methylphenethyl)aniline is an organic compound with significant potential in medicinal chemistry. This compound has been investigated for various biological activities, including its effects on microbial growth and potential therapeutic applications. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C22H23NO

- Molecular Weight : 317.42 g/mol

- Structure : The compound features a benzyloxy group attached to an aniline derivative, which contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation.

Antimicrobial Evaluation

A study conducted by researchers aimed to assess the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 8 |

| Escherichia coli | 32 | 16 |

| Bacillus subtilis | 8 | 4 |

Anticancer Activity

In another study, the anticancer properties of the compound were evaluated using various human cancer cell lines. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 12 | 25 |

| HeLa (Cervical) | 15 | 30 |

| A549 (Lung) | 10 | 20 |

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular targets, potentially inhibiting key enzymes involved in microbial growth and cancer cell proliferation.

Proposed Pathways

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, promoting programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.